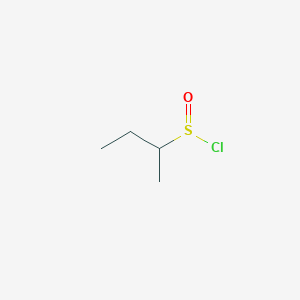
Butyl heptadecanoate
Vue d'ensemble
Description
Butyl heptadecanoate is a chemical compound with the formula C21H42O2 . It has a molecular weight of 326.5570 .
Synthesis Analysis
Butyl esters, including this compound, can be synthesized from crude palm fruit oil and kernel oil using halophilic lipase secretion by Marinobacter litoralis SW-45 . The process involves hydrolysis and esterification of enzymatic hydrolysis of the oils to free fatty acids (FFA), followed by esterification of the concentrated FFAs with butanol (acyl acceptor) to synthesize butyl esters .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-6-4-2/h3-20H2,1-2H3 . The structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.56 . Its critical pressure (Pc) is 983.93 kPa, and its critical temperature (Tc) is 929.77 K . The normal boiling point temperature (Tboil) is 756.17 K . The normal melting (fusion) point (Tfus) is 398.59 K . The log10 of Water solubility (log10WS) is -7.48, and the Octanol/Water partition coefficient (logPoct/wat) is 7.201 .Applications De Recherche Scientifique
Synthesis and Mechanisms
Butyl heptadecanoate is involved in various synthesis processes in the chemical industry. For instance, it plays a role in the synthesis of butyl isobutyrate, used as a fixative and modifier in the flavor industry. This process involves esterification and studies on kinetics and mechanisms, such as the work by Yadav and Lathi (2003), are important for understanding and optimizing these reactions (Yadav & Lathi, 2003).
Catalysis and Transformations
In the field of catalysis, research on alkyl heptanoates, including this compound, focuses on their transformation via various catalysts. Studies like those conducted by Gliński et al. (2005) examine the ketonization of alkyl esters of heptanoic acid, which is crucial for understanding chemical reactions and potential applications in industrial processes (Gliński, Szymański, & Łomot, 2005).
Anisotropic Phases and Mesomorphism
This compound and its isomers are studied for their role in forming anisotropic phases, as seen in the work by Baldvins and Weiss (1999). Understanding the neat anisotropic phases and their mesomorphic properties is valuable in materials science, particularly in the development of liquid crystals and other advanced materials (Baldvins & Weiss, 1999).
Solvent Properties
Research on the solvent properties of compounds related to this compound, like 1-butyl-3-methylimidazolium hexafluorophosphate, is significant in analytical chemistry. Studies such as those by Carda‐Broch et al. (2003) investigate these properties, which are essential for understanding their use in various chemical separations and analyses (Carda‐Broch, Berthod, & Armstrong, 2003).
Myocardial Fatty Acid Metabolism
In the medical field, derivatives of this compound like 17-(11)C-heptadecanoic acid are used to study myocardial fatty acid metabolism, as indicated in research by Collier et al. (2002). This application is crucial for understanding heart function and diagnosing heart-related diseases (Collier et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
butyl heptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-6-4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPAYIPRLGMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195061 | |
| Record name | Butyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42232-36-0 | |
| Record name | Butyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42232-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)





![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)


